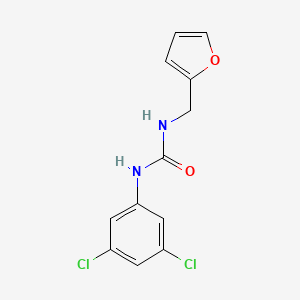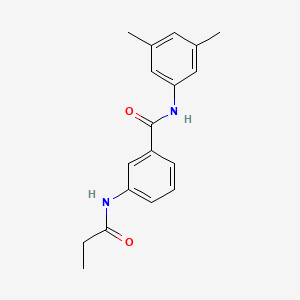![molecular formula C20H21N3O3S B5420153 N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5420153.png)
N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide, commonly known as NBPT, is a chemical compound that has been extensively studied in the field of agriculture. It is a potent inhibitor of the enzyme urease, which is responsible for the breakdown of urea in soil. This inhibition leads to a decrease in the loss of nitrogen from fertilizers, increasing their efficiency and reducing environmental pollution. In
Wirkmechanismus
The mechanism of action of NBPT involves the inhibition of the enzyme urease, which is responsible for the breakdown of urea in soil. Urea is a common nitrogen fertilizer, and its breakdown by urease leads to the release of ammonia, which can be lost through volatilization. NBPT binds to the active site of urease, preventing its activity and reducing the release of ammonia.
Biochemical and Physiological Effects:
NBPT has been shown to have no significant toxicological effects on plants, animals, or humans. It is rapidly metabolized and eliminated from the body, with no accumulation in tissues. However, its effects on soil microorganisms and other non-target organisms require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
NBPT has several advantages for lab experiments, including its high purity and stability, ease of handling, and well-established synthesis method. However, its inhibitory effect on urease activity can make it challenging to use in experiments that require urease activity, such as assays for urea or ammonia.
Zukünftige Richtungen
There are several future directions for research on NBPT, including the development of new synthesis methods to improve yield and purity, the investigation of its effects on soil microorganisms and other non-target organisms, and the exploration of its potential for use in other areas of agriculture, such as crop protection and plant growth regulation. Additionally, there is a need for further research on the long-term effects of NBPT on soil health and ecosystem functioning.
In conclusion, NBPT is a chemical compound that has significant implications for sustainable agriculture and environmental protection. Its ability to inhibit urease activity has been extensively studied, and its use in nitrogen fertilizer management has been shown to increase efficiency and reduce environmental pollution. Further research is needed to fully understand its effects on soil health and ecosystem functioning, as well as its potential for use in other areas of agriculture.
Synthesemethoden
The synthesis of NBPT involves the reaction of 2-sec-butylphenylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-nitroacrylamide to yield NBPT. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
NBPT has been extensively studied in the field of agriculture, particularly in the area of nitrogen fertilizer management. Its ability to inhibit urease activity has been shown to increase the efficiency of nitrogen fertilizers by reducing nitrogen loss through volatilization and leaching. This has significant implications for sustainable agriculture and environmental protection.
Eigenschaften
IUPAC Name |
(E)-N-[(2-butan-2-ylphenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-14(2)17-9-4-5-10-18(17)21-20(27)22-19(24)12-11-15-7-6-8-16(13-15)23(25)26/h4-14H,3H2,1-2H3,(H2,21,22,24,27)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRKKIJSKVLONE-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[rel-(4aS,8aR)-1-(2-aminoethyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}methanesulfonamide hydrochloride](/img/structure/B5420090.png)
![N-(3-{[methyl(phenyl)amino]carbonyl}-4-morpholin-4-ylphenyl)-2-furamide](/img/structure/B5420092.png)

![3-[(3,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B5420123.png)



![3-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5420131.png)
![4-bromo-N-[1-[(ethylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5420161.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5420165.png)
![isopropyl 5-(2,5-dimethoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5420174.png)
![N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide](/img/structure/B5420175.png)
